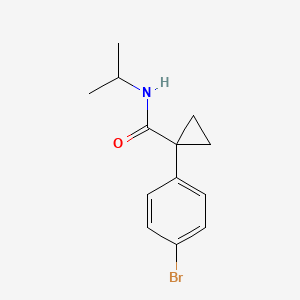
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide, also known as Brorphine, is a synthetic opioid that has gained attention in recent years due to its potential for use in scientific research. Brorphine is a cyclopropane analogue of fentanyl, a potent opioid analgesic. It is a highly selective μ-opioid receptor agonist, which makes it a promising tool for studying the physiological and biochemical effects of opioid receptor activation.
作用机制
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide acts as a highly selective μ-opioid receptor agonist. Upon binding to the μ-opioid receptor, it activates a G protein-coupled signaling pathway, which results in the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels. This leads to a decrease in neuronal excitability and a reduction in neurotransmitter release, which ultimately results in the analgesic and other physiological effects of opioids.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been shown to produce potent analgesia in animal models. It has also been shown to produce respiratory depression, sedation, and hypothermia. 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been used to study the effects of opioid receptor activation on cardiovascular function, with some studies suggesting that it may produce a decrease in blood pressure and heart rate.
实验室实验的优点和局限性
One advantage of using 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide in scientific research is its high selectivity for the μ-opioid receptor. This allows for more specific targeting of this receptor subtype and may lead to a better understanding of the physiological and biochemical effects of opioid receptor activation. However, one limitation of using 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide is its potency, which may make it difficult to control the dose and may lead to adverse effects in animal models.
未来方向
There are several potential future directions for research involving 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide. One area of interest is the development of novel opioids that have improved analgesic properties and fewer adverse effects. Another area of interest is the study of the role of opioid receptors in addiction and dependence, which may lead to the development of new treatments for opioid addiction. Additionally, there is a need for further research on the physiological and biochemical effects of opioid receptor activation, which may lead to a better understanding of the mechanisms underlying opioid-induced analgesia and other effects.
合成方法
The synthesis of 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide involves the reaction of 4-bromoaniline with cyclopropanecarbonyl chloride in the presence of triethylamine to yield the intermediate 1-(4-bromophenyl)cyclopropanecarboxylic acid. This intermediate is then reacted with isopropylamine to yield 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide.
科学研究应用
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been used in scientific research to study the effects of opioid receptor activation on various physiological and biochemical systems. It has been shown to be a potent analgesic in animal models and has been used to study the role of opioid receptors in pain modulation. 1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has also been used to study the effects of opioid receptor activation on respiratory function and cardiovascular function.
属性
IUPAC Name |
1-(4-bromophenyl)-N-propan-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9(2)15-12(16)13(7-8-13)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQVLMMWFGSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

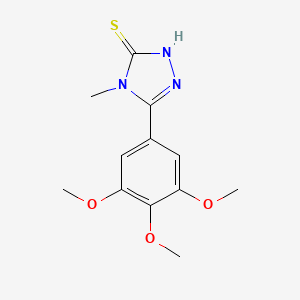
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide](/img/structure/B2840971.png)
![2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2840972.png)
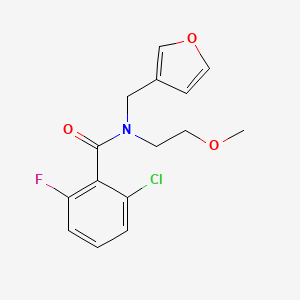

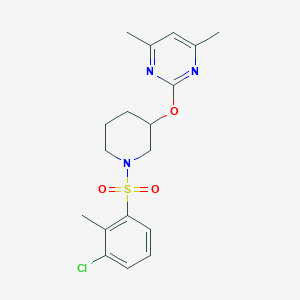
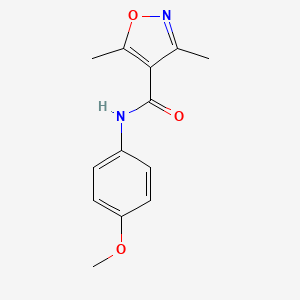
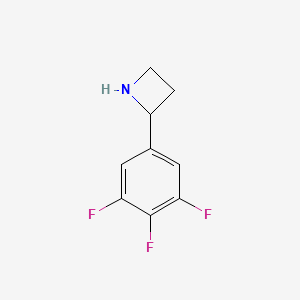
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2840982.png)

![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)
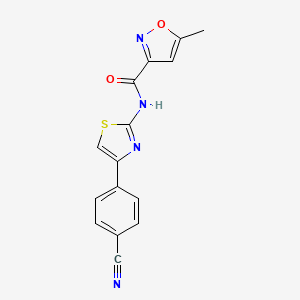
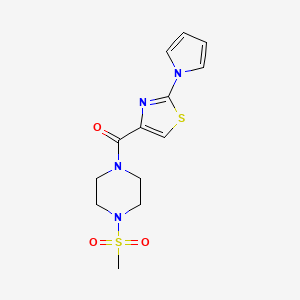
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)